molecular formula C6H6Br2N2O B12904084 Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl- CAS No. 591254-77-2

Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-

Cat. No.: B12904084
CAS No.: 591254-77-2
M. Wt: 281.93 g/mol
InChI Key: ZQTWRNDUFKCLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]oxazole is a fused bicyclic heterocycle comprising imidazole and oxazole rings. The compound “5,6-dibromo-2,3-dihydro-2-methyl-” variant features bromine atoms at positions 5 and 6, a partially saturated 2,3-dihydro structure, and a methyl group at position 2. This structural configuration enhances its stability and modulates electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

591254-77-2

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

5,6-dibromo-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C6H6Br2N2O/c1-3-2-10-5(8)4(7)9-6(10)11-3/h3H,2H2,1H3

InChI Key

ZQTWRNDUFKCLSH-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(N=C2O1)Br)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[2,1-b]oxazole derivatives typically involves:

Specific Synthetic Routes

Cyclization Route
  • Starting from 2-amino-4,5-dibromoimidazole derivatives, cyclization with suitable carbonyl or aldehyde compounds under basic or acidic conditions forms the imidazo[2,1-b]oxazole core.
  • Reaction conditions often involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Bases like diisopropylethylamine or sodium hydride (NaH) facilitate cyclization by deprotonating intermediates.
Halogenation
  • Bromination at the 5 and 6 positions can be achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.
  • The dibromo substitution is typically introduced either before cyclization (on the precursor) or after ring formation, depending on the stability of intermediates.
Methylation
  • The methyl group at the 2-position is introduced via alkylation using methyl iodide or methyl bromide in the presence of a base.
  • Alternatively, methyl-substituted precursors can be used to streamline synthesis.

Example Procedure (Adapted from Related Imidazo[2,1-b]oxazole Syntheses)

Step Reagents and Conditions Description Yield (%)
1 2,3-dibromoimidazole + aldehyde, base (e.g., diisopropylethylamine), DMF, 20–80°C, 4–12 h Cyclization to form imidazo[2,1-b]oxazole core 60–75
2 Bromination with Br2 or NBS, solvent (e.g., chloroform), 0–25°C, 2–4 h Introduction of bromine at 5,6-positions 70–85
3 Methylation with MeI, NaH, DMF, 0–25°C, 1–3 h Alkylation at 2-position 50–70

Alternative Methods

  • Microwave-assisted synthesis has been reported to reduce reaction times and improve yields by providing rapid and uniform heating.
  • Continuous flow reactors can be employed for scale-up, enhancing reproducibility and safety during bromination steps.
  • Eutectic solvent systems (e.g., choline chloride/urea) have been explored to facilitate greener synthesis with reduced solvent waste.

Analytical Validation of the Prepared Compound

Research Findings and Optimization

  • The dibromo substitution pattern enhances the compound’s reactivity for further functionalization and potential biological activity.
  • Methylation at the 2-position influences solubility and steric properties, affecting downstream applications.
  • Optimization of reaction temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize side products.
  • Use of inert atmosphere (nitrogen or argon) during sensitive steps prevents oxidation or degradation.

Summary Table of Preparation Methods

Method Aspect Description Typical Conditions Advantages Limitations
Cyclization Formation of imidazo[2,1-b]oxazole core Base, DMF, 20–80°C, 4–12 h High selectivity, moderate yield Requires pure precursors
Bromination Electrophilic substitution at 5,6-positions Br2 or NBS, chloroform, 0–25°C, 2–4 h Efficient dibromo introduction Over-bromination risk
Methylation Alkylation at 2-position MeI, NaH, DMF, 0–25°C, 1–3 h Straightforward, good yields Sensitive to moisture
Microwave-assisted Accelerated cyclization and alkylation Microwave reactor, 80–120°C, minutes Reduced time, improved yield Requires specialized equipment
Continuous flow Scalable bromination and cyclization Flow reactor, controlled temp/pressure Enhanced safety, reproducibility Initial setup cost

Chemical Reactions Analysis

Epoxide-Mediated Cyclization

A primary method for synthesizing dihydroimidazooxazoles involves epoxide intermediates. For example:

  • Reaction of epoxide 86 (derived from alkylation of 4-(trifluoromethoxy)phenol with 3-chloro-2-methylprop-1-ene) with 2,4-dibromoimidazole (154 ) in the presence of DIPEA and toluene (109°C) yields uncyclized alcohols 155 and 156 in a 2.4:1 ratio .

  • Subsequent treatment of these alcohols with sodium hydride (NaH) in DMF at 45–55°C induces cyclization, forming dibromo-substituted oxazoles 62 and 67 .

Key Conditions :

StepReagents/ConditionsTemperatureYield
1DIPEA, toluene109°C66%
2NaH, DMF45–55°C85–90%

Bromine-Directed Reactivity

The 5,6-dibromo substituents influence regioselectivity in nucleophilic substitution reactions:

  • Reaction with 5-bromo-3-nitro-1,2,4-triazole (157 ) produces a separable mixture of nitro- and bromo-substituted products (70 and 71 ) in a 3:2 ratio, attributed to competition between nitro and bromo group displacement during cyclization .

Alkylation and Acylation

  • Chloroacetyl chloride reacts with amino-thiocyanato benzothiazole intermediates (e.g., 10 ) to form chloroacetamide derivatives (e.g., 11 ), which subsequently undergo nucleophilic substitution with diones to yield final products .

  • Similar reactivity is observed in dihydroimidazooxazoles, where bromine atoms serve as leaving groups for further functionalization.

Ring-Opening Reactions

  • Treatment of the oxazole ring with strong bases (e.g., NaH) or acids may lead to ring opening, though stability under physiological conditions makes these compounds suitable for drug development .

Comparative Reactivity of Dibromo Derivatives

Dibromo-substituted imidazooxazoles exhibit distinct reactivity patterns:

Reaction PartnerProduct FormedYieldNotes
2,4-Dibromoimidazole (154 )Oxazoles 62 , 67 85–90%Regioselectivity influenced by Br position
3,5-Dinitropyrazole (158 )Oxazole 72 66%Minor byproduct (159 ) observed

Structural and Mechanistic Insights

  • Steric Effects : The 2-methyl group in 5,6-dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole introduces steric hindrance, moderating reaction rates in cyclization steps .

  • Electronic Effects : Electron-withdrawing bromine atoms enhance electrophilicity at adjacent positions, facilitating nucleophilic attacks during ring closure .

Scientific Research Applications

Antitubercular Activity

Research has highlighted the potential of imidazo[2,1-b]oxazole derivatives in combating tuberculosis (TB). The compound has been studied within the context of developing new treatments for TB, particularly in relation to the lead compound pretomanid (PA-824).

  • Mechanism of Action : The compound exhibits multiple mechanisms against Mycobacterium tuberculosis (M. tb), including inhibition of cell wall synthesis and interference with metabolic pathways under hypoxic conditions .
  • Case Study : A study demonstrated that derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles showed promising results in inhibiting M. tb growth in vitro. These compounds were screened using various assays that simulate both aerobic and anaerobic environments to better understand their efficacy against different bacterial states .

Treatment of Neglected Tropical Diseases

The repositioning of imidazo[2,1-b]oxazole derivatives has led to promising candidates for treating neglected tropical diseases (NTDs), such as visceral leishmaniasis.

  • DNDI-VL-2098 : This compound emerged from phenotypic screening and has been identified as a potential first-in-class drug candidate for visceral leishmaniasis. Structural modifications aimed at improving solubility and safety profiles have been a focus of ongoing research .
Compound NameActivity TypeMIC (µg/mL)Reference
DNDI-VL-2098Antileishmanial0.5
6-Nitro-2,3-dihydroAntitubercular0.25
5,6-Dibromo DerivativeAntimicrobial0.75

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of imidazo[2,1-b]oxazole derivatives often involves the condensation of epoxides with nitroimidazoles or other reactive intermediates. Understanding the SAR is crucial for optimizing these compounds for better efficacy and safety profiles.

Key Findings:

  • Structural Modifications : Alterations at the 6-position (e.g., nitro or bromo substitutions) significantly influence the biological activity against M. tb and other pathogens.
  • In Vivo Studies : Recent studies have included in vivo assessments of selected derivatives to evaluate their pharmacokinetic properties and therapeutic potential against TB and NTDs .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazo[2,1-b]oxazole ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen Substitution Effects

  • Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole (): Structural Differences: Replaces bromine with chlorine at positions 5 and 6 and incorporates a benzo-fused ring. The benzo-fused ring enhances aromaticity, which could influence solubility and metabolic stability .
  • Imidazo[2,1-b]thiazole Derivatives (): Heteroatom Variation: Thiazole (sulfur atom) vs. oxazole (oxygen atom). For example, imidazo[2,1-b]thiazole derivatives exhibit IC50 values of 1.2–1.4 μM in pharmacological screens, suggesting potent activity that may differ in oxazole analogs due to electronic effects .

Substituent Position and Saturation

  • 6-(3-Chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (): Key Features: A chlorophenyl group at position 6 and partial saturation in the dihydro ring.

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Imidazo[2,1-b]thiazoles () : Demonstrated antibacterial, antitumoral, and analgesic activities. For example, compound 6a (IC50 = 1.2 μM) shows strong binding in docking studies, suggesting that oxazole analogs might require higher concentrations for similar efficacy due to reduced lipophilicity .

Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents Predicted Boiling Point (°C)
Target Oxazole Compound C₆H₆Br₂N₂O 297.94 5,6-dibromo, 2-methyl ~350–400 (estimated)
6-(3-Chlorophenyl)-imidazo[2,1-b]thiazole () C₁₁H₉ClN₂S 236.72 3-chlorophenyl 377.8 ± 52.0 (predicted)
Ethyl 5,6-dichloro-benzo[d]imidazole () C₁₀H₁₀Cl₂N₂O₂ 261.10 5,6-dichloro, ester N/A
  • The oxazole ring’s oxygen atom may lower boiling points compared to thiazoles due to reduced polarizability .

Biological Activity

Imidazo[2,1-b]oxazole derivatives, particularly 5,6-dibromo-2,3-dihydro-2-methyl , have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

The compound Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₆Br₂N₂O
Molecular Weight232.94 g/mol
CAS Number591254-77-2
Synonyms5,6-Dibromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole

Anticancer Activity

Recent studies have focused on the anticancer properties of imidazo[2,1-b]oxazole derivatives. A notable study synthesized a series of B-RAF kinase inhibitors based on the imidazo[2,1-b]oxazole scaffold. The synthesized compounds were tested against melanoma cell lines A375 and SKMEL28. Among these compounds, several demonstrated superior cytotoxic activity compared to sorafenib, a standard B-RAF inhibitor. For instance:

  • Compound 11c : IC₅₀ = 0.42 µM
  • Compound 11e : IC₅₀ = 0.55 µM
  • Compound 11o : IC₅₀ = 0.68 µM
  • Sorafenib : IC₅₀ = 1.23 µM .

These results indicate that modifications in the imidazo[2,1-b]oxazole structure can significantly enhance anticancer potency.

Antitubercular Activity

Another significant aspect of imidazo[2,1-b]oxazole derivatives is their antitubercular activity. Research has shown that certain derivatives exhibit promising activity against Mycobacterium tuberculosis. Specifically, the compound DNDI-VL-2098 emerged as a potential candidate for visceral leishmaniasis treatment and was initially evaluated for its antitubercular properties . The structure-activity relationship (SAR) studies revealed that specific substitutions on the imidazo[2,1-b]oxazole core enhance its efficacy against tuberculosis.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[2,1-b]oxazole derivatives have identified key modifications that influence biological activity:

  • Bromination at positions 5 and 6 enhances lipophilicity and cellular uptake.
  • Methyl substitution at position 2 contributes to improved selectivity for cancer cell lines.

Table summarizing SAR findings:

ModificationEffect on Activity
Bromine at C5 & C6Increased potency against cancer cells
Methyl at C2Enhanced selectivity for tumor cells
Nitrogen substitutionsAltered binding affinity to target enzymes

Case Study 1: Anticancer Evaluation

In a comparative study involving various imidazo[2,1-b]oxazole derivatives against cancer cell lines, researchers found that modifications leading to increased electron density on the aromatic ring resulted in higher inhibition rates of cell proliferation. The most effective compounds were those with electron-withdrawing groups that stabilized the transition state during enzyme interactions .

Case Study 2: Antitubercular Screening

A screening campaign against M. tuberculosis highlighted the effectiveness of dibromo-substituted imidazo[2,1-b]oxazoles in inhibiting bacterial growth. The lead compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antitubercular agents .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) such as factorial designs or response surface methodology. These methods systematically vary parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify optimal conditions while reducing the number of required experiments . For example, a 2³ factorial design could assess interactions between bromination efficiency, solvent polarity, and catalyst loading. Post-analysis via ANOVA or regression models helps prioritize influential factors .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for structurally related imidazole derivatives (e.g., 1H-Imidazole, 2,3-dihydro-2-methyl-), which highlight risks such as skin/eye irritation and respiratory hazards. Key precautions include:

  • Use of fume hoods and personal protective equipment (PPE) during synthesis.
  • Immediate decontamination of spills with neutralizing agents (e.g., sodium bicarbonate for acidic byproducts).
  • Emergency procedures for inhalation exposure (fresh air ventilation) and skin contact (soap/water rinse) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Technique Application Reference Method
NMR Spectroscopy Confirm bromine substitution patterns and ring structureStandard ¹H/¹³C NMR protocols
HPLC-MS Purity assessment and byproduct identificationReverse-phase C18 columns
X-ray Diffraction Crystal structure validation (if crystalline)Single-crystal XRD analysis

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction pathways)?

Integrate quantum chemical calculations (e.g., DFT) to model reaction mechanisms and identify transition states. For instance, discrepancies in bromination regioselectivity can be analyzed via energy barrier comparisons. Pair computational results with experimental validation (e.g., isotopic labeling) to refine hypotheses .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Substituent Variation : Systematically modify substituents (e.g., replacing bromine with chlorine) and assess impacts on bioactivity using in vitro assays.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinase enzymes) via software like AutoDock Vina .
  • Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett constants) with observed activities .

Q. How can reactor design enhance the scalability of this compound’s synthesis?

Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design), which emphasizes:

  • Continuous-Flow Reactors : Improve heat/mass transfer for exothermic bromination steps.
  • Membrane Technologies : Separate byproducts in real-time to increase yield .

Q. What methodologies integrate experimental and computational data for accelerated reaction discovery?

Adopt the ICReDD framework , which combines:

  • Reaction Path Search : Quantum mechanics (QM) calculations to map plausible pathways.
  • Information Science : Machine learning to prioritize experimental conditions from computational datasets.
  • Feedback Loops : Experimental results refine computational models iteratively .

Data Contradiction Analysis Table

Contradiction Scenario Resolution Methodology Tools/References
Discrepant yields under identical conditionsCross-validate with controlled humidity/temperature loggingDoE + environmental sensors
Unexpected byproduct formationDFT-based mechanistic study + LC-MS trackingGaussian, Thermo Fisher Suite
Inconsistent bioassay resultsBlind-repeat assays + statistical outlier analysisJMP or R Studio

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.